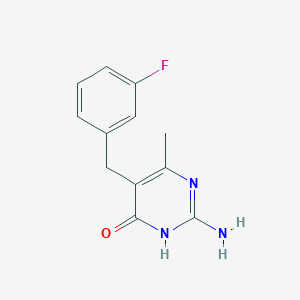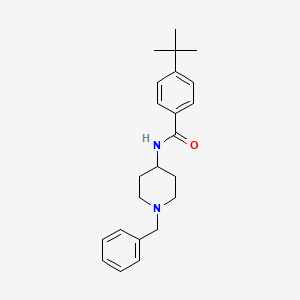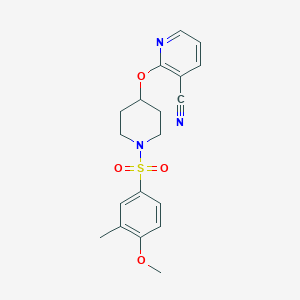
2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(ethylthio)-5-phenyl-1-(p-tolyl)-1H-imidazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. The molecule also contains phenyl and p-tolyl groups, which are types of aromatic hydrocarbons .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, along with phenyl and p-tolyl groups. The ethylthio group would likely be attached to the imidazole ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the imidazole ring, phenyl group, and p-tolyl group could potentially allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole ring could potentially confer basicity, while the phenyl and p-tolyl groups could contribute to its hydrophobicity .Applications De Recherche Scientifique
Multifunctional Materials
One study focuses on multifunctional mononuclear bisthienylethene-cobalt(II) complexes, which exhibit distinct magnetic behaviors and photochromic properties. These complexes demonstrate field-induced slow magnetic relaxation and change color upon irradiation, indicating potential applications in information storage and as photochromic materials (Deng-Ke Cao et al., 2015).
Organic Synthesis
A novel reaction involving imidazo[1,2-a]pyridin-2-one derivatives synthesized under microwave irradiation has been reported. This synthesis method is efficient, convenient, and provides easy access to the starting materials, highlighting the versatility of imidazole derivatives in organic synthesis (S. Tu et al., 2007).
Corrosion Inhibition
Imidazole derivatives, including 1-(p-tolyl)-4-methylimidazole, have been studied for their efficiency as corrosion inhibitors for copper in acidic environments. These compounds are shown to significantly reduce corrosion, with their adsorptive behavior following a Freundlich-type isotherm. The inhibitory efficiency of these compounds is attributed to their strong adsorption onto the copper surface, suggesting their potential in protecting metals from corrosion (Rahela Gašparac et al., 2000).
Molecular Docking and Antibacterial Activity
Another study presents novel imidazole derivatives characterized by their reactive properties based on density functional theory (DFT) calculations and molecular dynamics (MD) simulations. These compounds exhibit antibacterial activity against both gram-positive and gram-negative bacteria. Furthermore, molecular docking procedures suggest inhibitory activity against specific proteins, indicating their potential applications in medicinal chemistry and as antibacterial agents (M. Smitha et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethylsulfanyl-1-(4-methylphenyl)-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2S/c1-3-21-18-19-13-17(15-7-5-4-6-8-15)20(18)16-11-9-14(2)10-12-16/h4-13H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMVCGCDISCMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dimethylphenyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2971468.png)










![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)urea](/img/structure/B2971488.png)
![3-(3,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride](/img/structure/B2971490.png)
